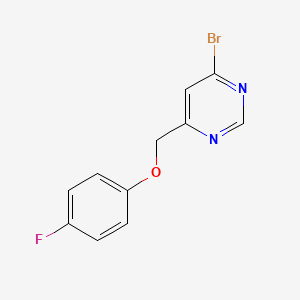

4-Bromo-6-((4-fluorophenoxy)methyl)pyrimidine

Description

Properties

IUPAC Name |

4-bromo-6-[(4-fluorophenoxy)methyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2O/c12-11-5-9(14-7-15-11)6-16-10-3-1-8(13)2-4-10/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXICJLBBOXINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=CC(=NC=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-6-((4-fluorophenoxy)methyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a fluorophenoxy group, which may influence its pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C12H10BrF N2O

- Molecular Weight : 287.12 g/mol

- CAS Number : Not specified in the search results.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. While detailed mechanisms specific to this compound are not extensively documented, similar pyrimidine derivatives often exhibit activity through:

- Enzyme Inhibition : Many pyrimidines act as inhibitors for various enzymes involved in metabolic pathways.

- Cell Signaling Modulation : These compounds can influence cell signaling pathways, potentially leading to altered gene expression and cellular responses.

Pharmacokinetics

Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding the efficacy and safety of this compound:

- Absorption : The compound's solubility in biological fluids affects its absorption rate.

- Distribution : Lipophilicity and the presence of functional groups can influence how the compound distributes within tissues.

- Metabolism : Metabolic stability is essential for determining the duration of action; modifications to the molecular structure can enhance or reduce metabolic stability.

- Excretion : Understanding how the compound is eliminated from the body helps assess its potential toxicity.

Antimicrobial Activity

Pyrimidine derivatives have been studied for their antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds typically range from 3.12 to 12.5 μg/mL .

Antitumor Activity

Some studies suggest that pyrimidine derivatives may exhibit antitumor activity by inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Specific analogs have demonstrated promising results in vitro against several cancer cell lines.

Case Studies and Research Findings

- Antitubercular Activity : A study on similar pyrimidine derivatives indicated that modifications at specific positions could enhance antitubercular activity with MIC values below 2 μM against Mycobacterium tuberculosis . This suggests that this compound could be explored for similar applications.

- Cellular Effects : Research has shown that certain pyrimidines can modulate calcium homeostasis in neurons, potentially leading to neuroprotective effects. This property could be relevant for developing treatments for neurodegenerative conditions.

- Structure-Activity Relationship (SAR) : Investigation into SAR has revealed that substituents like bromine and fluorine significantly affect the biological activity of pyrimidines. For example, the presence of electron-withdrawing groups often enhances potency against specific targets .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

4-Bromo-6-((4-fluorophenoxy)methyl)pyrimidine serves as a crucial building block in the development of pharmaceutical compounds. Its structural features enable it to act as an inhibitor for various enzymes and kinases, making it a candidate for drug design aimed at treating diseases such as cancer and inflammation.

Table 1: Potential Therapeutic Targets

| Target Enzyme | Inhibition Type | Reference |

|---|---|---|

| cAMP-phosphodiesterase | Competitive Inhibition | |

| Kinases | Various inhibitory effects |

The compound exhibits diverse biological activities, including:

- Antimicrobial Properties : Studies have shown that pyrimidines can possess significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : Research indicates that modifications on the pyrimidine ring can enhance cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.

Case Study: Anticancer Efficacy

In vitro assays demonstrated that specific substitutions on the pyrimidine ring led to enhanced cytotoxicity. For example, compounds with halogen substitutions showed improved activity compared to their non-halogenated counterparts, indicating a structure-activity relationship that can be exploited in drug development .

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate for synthesizing more complex molecules. Its chemical stability allows it to participate in various reactions, including substitution and oxidation-reduction processes.

Biochemical Mechanisms

The compound's mechanism of action primarily involves:

- Binding to active sites of target enzymes, inhibiting their function.

- Modulating key biochemical pathways that affect cellular processes such as proliferation and apoptosis.

Table 2: Mechanistic Insights

| Mechanism | Effect | Reference |

|---|---|---|

| cAMP modulation | Increased cyclic AMP levels | |

| Kinase inhibition | Reduced cell proliferation |

Comparison with Similar Compounds

Substituent Effects and Reactivity

A. Halogenation Patterns

- 4-Bromo-6-((4-fluorophenoxy)methyl)pyrimidine: Bromine at C4 acts as a leaving group in nucleophilic substitutions, while the fluorophenoxy group at C6 provides steric bulk and moderate electron-withdrawing effects.

- 4-(4-Fluorophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (Compound 16): Incorporates a saturated benzothienopyrimidine core with a 4-fluorophenoxy group.

- 2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine : Features multiple halogens (Br, Cl, F) and a methyl group. The chloro and fluoro substituents create strong electron-withdrawing effects, while the methyl group adds steric hindrance, reducing reactivity at adjacent positions .

B. Functional Group Diversity

- 5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine: Contains a sulfonamide group and bromomethyl substituent.

- 4-(Biphenyl-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine : A triarylpyrimidine with extended π-conjugation, favoring applications in materials science. The bromophenyl group enables further functionalization via cross-coupling .

Physical and Spectral Properties

Reactivity and Stability

- Electrophilic Substitution : Bromine at C4 in the target compound facilitates palladium-catalyzed cross-coupling, whereas chloro substituents () are less reactive under similar conditions.

- Hydrolytic Stability: The fluorophenoxy group enhances resistance to hydrolysis compared to non-fluorinated analogues.

- Thermal Stability : Saturated cores (e.g., Compound 16) exhibit higher thermal stability due to reduced ring strain .

Preparation Methods

Halogenation of Pyrimidine Core

- Starting from pyrimidine or pyrimidin-4-amine derivatives, selective bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) or molecular bromine under controlled conditions.

- For example, 5-bromo derivatives can be prepared by bromination of an appropriate pyrimidine precursor in acetonitrile at room temperature, as demonstrated in related quinazoline-pyrimidine systems.

Nucleophilic Substitution to Introduce (4-fluorophenoxy)methyl Group

- The halogen at the 6-position (usually chlorine or bromine) is substituted by the (4-fluorophenoxy)methyl nucleophile.

- The (4-fluorophenoxy)methyl moiety is generated by reacting 4-fluorophenol with formaldehyde or a suitable methylating agent to form the (4-fluorophenoxy)methyl intermediate.

- The substitution reaction proceeds under basic conditions, typically using potassium carbonate in acetone or DMF, at reflux temperature for several hours.

- The reaction mechanism involves the deprotonation of 4-fluorophenol to form the phenoxide ion, which then attacks the electrophilic carbon attached to the leaving group on the pyrimidine ring.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1. Bromination | Pyrimidine derivative + NBS | Acetonitrile, RT | 4-Bromopyrimidine derivative |

| 2. Formation of (4-fluorophenoxy)methyl nucleophile | 4-Fluorophenol + Formaldehyde or CH2BrCl | Base, reflux | (4-Fluorophenoxy)methyl intermediate |

| 3. Nucleophilic substitution | 4-Bromo-6-chloropyrimidine + (4-fluorophenoxy)methyl intermediate + K2CO3 | Acetone or DMF, reflux | This compound |

Reaction Optimization and Yields

- The reaction temperature is critical; reflux conditions (80–110 °C) favor complete substitution without decomposition.

- Base selection affects yield; potassium carbonate is preferred for its mildness and efficiency.

- Solvent choice impacts solubility and reaction rate; polar aprotic solvents like DMF can enhance nucleophilicity.

- Purification typically involves column chromatography using silica gel and solvents such as ethyl acetate/hexane mixtures.

Analytical Data and Characterization

- The final compound is characterized by NMR spectroscopy, confirming the substitution pattern on the pyrimidine ring.

- Mass spectrometry verifies the molecular weight consistent with the formula C12H8BrFN2O.

- Elemental analysis and melting point determination further confirm purity and identity.

Comparative Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Halogenation | NBS bromination of pyrimidine derivatives | Mild conditions, regioselective | Requires careful control to avoid overbromination |

| Nucleophilic substitution | Base-mediated substitution with (4-fluorophenoxy)methyl nucleophile | High regioselectivity, good yields | Sensitive to moisture, requires dry solvents |

| Solvent choice | Acetone, DMF, acetonitrile | Good solubility, facilitates reaction | DMF difficult to remove, toxic |

| Base choice | Potassium carbonate, cesium carbonate | Mild, effective | Excess base may cause side reactions |

| Purification | Silica gel chromatography | High purity | Time-consuming |

Research Findings and Notes

- The nucleophilic substitution on halogenated pyrimidines is well established in medicinal chemistry for functionalizing the heterocyclic core with diverse substituents.

- The fluorine substituent in the phenoxy group enhances biological activity and metabolic stability, making the (4-fluorophenoxy)methyl group a valuable motif in drug design.

- The reaction conditions must be optimized to prevent decomposition of sensitive intermediates, as heating above 140 °C can lead to undesired byproducts.

- Protection of other reactive sites on the pyrimidine ring may be necessary in multi-step syntheses to achieve selectivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 4-Bromo-6-((4-fluorophenoxy)methyl)pyrimidine?

- Methodological Answer : The synthesis can be approached via multi-step routes involving fluorinated intermediates. For example, fluorinated pyrimidines are often synthesized under mild, metal-free conditions using β-CF3-aryl ketones as precursors. Key steps include nucleophilic substitution at the pyrimidine ring’s bromo position and subsequent functionalization with a 4-fluorophenoxymethyl group. Reaction parameters (temperature, solvent polarity, and catalyst choice) should be optimized to enhance yield and purity. Characterization via , , and NMR, as well as HRMS, is critical to confirm structural integrity .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Strict adherence to PPE (gloves, goggles, lab coats) is mandatory. Conduct reactions in a fume hood to avoid inhalation of volatile intermediates. Waste containing brominated or fluorinated byproducts must be segregated and disposed of via certified hazardous waste services to prevent environmental contamination. Cross-contamination risks can be minimized using filter tips during pipetting and dedicated equipment for halogenated compounds .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify proton and carbon environments, while NMR confirms fluorinated substituents. Chemical shifts for the bromo and fluorophenoxy groups should align with literature values for analogous pyrimidines .

- HRMS : High-resolution mass spectrometry validates molecular formula accuracy, with deviations <2 ppm indicating purity .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural determination?

- Methodological Answer : Use SHELXL for refinement, especially for handling high-resolution or twinned data. If discrepancies arise (e.g., R-factor >5%), re-examine data integration for missed symmetry or twinning operators. Validate hydrogen bonding and packing interactions against density functional theory (DFT) models. For ambiguous electron density regions, consider alternative conformers or disorder modeling .

Q. How can reaction yields be optimized in multi-step syntheses involving brominated pyrimidines?

- Methodological Answer :

- Step 1 (Bromination) : Use NBS (N-bromosuccinimide) in DMF at 0–5°C to minimize side reactions.

- Step 2 (Functionalization) : Employ phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency. Monitor reaction progress via TLC or inline FTIR to terminate reactions at peak yield .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane to separate brominated byproducts.

Q. How should contradictory NMR data (e.g., unexpected splitting or shifts) be investigated?

- Methodological Answer :

- Dynamic Effects : Check for restricted rotation in the (4-fluorophenoxy)methyl group, which can cause splitting in NMR. Variable-temperature NMR (e.g., 25°C to −40°C) may resolve overlapping peaks .

- Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d6) do not interact with the compound; replicate experiments in CDCl3 for comparison .

- Impurity Analysis : Use -decoupled NMR or LC-MS to detect trace fluorinated impurities influencing shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.